3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 4-bromophenyl group at position 3 and a 4-methoxyphenylsulfonyl moiety at position 7. The bromophenyl group introduces electron-withdrawing properties, while the methoxyphenylsulfonyl group contributes both polar and steric effects, influencing solubility and molecular interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVYLBUBOSTDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound, characterized by a spirocyclic structure and the presence of bromine and methoxy groups, has garnered attention for its biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 478.4 g/mol. Its structure includes a triazaspiro framework, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 478.4 g/mol |
| CAS Number | 1189422-28-3 |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives containing bromophenyl and sulfonyl groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
Studies suggest that the spirocyclic structure of this compound may contribute to its anticancer properties. Compounds with similar triazaspiro configurations have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE can enhance neurotransmitter levels, making it a target for treating neurodegenerative diseases .
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of various synthesized compounds, those similar to this compound displayed strong inhibitory effects against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that modifications in the molecular structure can significantly enhance antibacterial potency.
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory activity of related compounds found that several exhibited strong urease inhibition with IC50 values significantly lower than those of traditional inhibitors like thiourea (IC50 = 21.25 µM). The most active compounds had IC50 values as low as 1.13 µM . This supports the potential application of this compound in treating conditions linked to urease activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 3 and 8, as well as the number of nitrogen atoms in the spiro system. Examples include:
- Key Observations: Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) enhance polarity and hydrogen-bonding capacity compared to carbonyl or alkyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
